molecular formula C11H13NO2 B128989 Allyl 2-amino-6-methylbenzoate CAS No. 145218-92-4

Allyl 2-amino-6-methylbenzoate

Cat. No. B128989
M. Wt: 191.23 g/mol
InChI Key: PTVLPBGNAKAOAL-UHFFFAOYSA-N
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Patent
US05541178

Procedure details

Stannous chloride dihydrate (15.3 g, 67.8 mM) was suspended in methanol (25 ml), and a solution of allyl 2-methyl-6-nitrobenzoate (3.0 g, 13.6 mM) in methanol (5 ml) was added. The mixture was heated at reflux for 1 hour, cooled, and solvent removed. The residue was treated with ethyl acetate (100 ml), made basic with 880 ammonia and diluted with water (50 ml). The organic layer was decanted from the slurry of tin salts, which was extracted with two further portions of ethyl acetate. The combined organic extracts were washed with dilute ammonia, water, brine, and dried over MgSO4, to give allyl 2-amino-6-methylbenzoate as an oil (1.94 g, 75%).
[Compound]
Name
Stannous chloride dihydrate
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[C:3]=1[C:4]([O:6][CH2:7][CH:8]=[CH2:9])=[O:5]>CO>[NH2:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:2]([CH3:1])[C:3]=1[C:4]([O:6][CH2:7][CH:8]=[CH2:9])=[O:5]

Inputs

Step One
Name
Stannous chloride dihydrate
Quantity
15.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC1=C(C(=O)OCC=C)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
solvent removed
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate (100 ml)
ADDITION
Type
ADDITION
Details
diluted with water (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted from the slurry of tin salts, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with two further portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with dilute ammonia, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC=C)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.